molecular formula C6H8O2 B1608614 But-3-ynyl Acetate CAS No. 56703-55-0

But-3-ynyl Acetate

Cat. No.: B1608614
CAS No.: 56703-55-0
M. Wt: 112.13 g/mol
InChI Key: SNGNSVDRPMTMGW-UHFFFAOYSA-N
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Description

But-3-ynyl Acetate is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as 3-Butynyl-1-acetate and But-3-yn-1-yl acetate . The molecular weight of this compound is 112.13 g/mol .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a gold (I)-catalyzed glycosylation for stereoselective synthesis of 2-deoxy α-glycosides using bench-stable 2-deoxy S-But-3-ynyl thioglycoside donors has been described .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code InChI=1S/C6H8O2/c1-3-4-5-8-6 (2)7/h1H,4-5H2,2H3 . The Canonical SMILES representation is CC(=O)OCCC#C .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 112.13 g/mol and an XLogP3-AA value of 0.7 . It has no hydrogen bond donors but has two hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 112.052429494 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Isomerisation in Chemical Synthesis

But-3-ynyl acetate has been studied for its potential in chemical synthesis, particularly in isomerisation reactions. For instance, prop-2-ynyl acetates, like this compound, can rearrange to form allenyl acetates in the presence of copper(I) chloride. In the presence of silver trifluoroacetate, butadienyl acetates are formed, which are useful in Diels–Alder reactions (Cookson, Cramp, & Parsons, 1980).

Synthesis of Allenic Aldehydes

This compound derivatives have been used in the synthesis of allenic aldehydes. A study demonstrated the creation of a six-membered, cyclic acetal of buta-2,3-dienal by treating 3-O-(Z-but-1-en-3-ynyl)-1,2-O-isopropylidene-α-D-glucofuranose with potassium hydroxide (Augé, David, & Lubineau, 1980).

Biosynthetic Studies

This compound has been utilized in biosynthetic studies. For example, studies on the biosynthesis of bithiophenes in hairy root cultures of Tagetes patula have used derivatives of this compound as precursors (Menelaou et al., 1991).

Synthesis of Heterocyclic Acetylene Derivatives

This compound and its derivatives have been used in the synthesis of various heterocyclic acetylene derivatives, including naturally occurring compounds with nematicidal and fungicidal activity (Rossi, Carpita, & Lezzi, 1984).

As a Precursor in Polymer Synthesis

This compound has been investigated for its role in polymerization processes. For instance, its bulk polymerization with benzoyl peroxide as a catalyst is characterized by degradative and effective chain transfer (Gaylord & Kujawa, 1959).

Applications in Organic Chemistry

In organic chemistry, this compound and its derivatives are significant building blocks, particularly in the preparation of enantiomeric homopropargyl alcohols (Borowiecki & Dranka, 2019).

Properties

IUPAC Name

but-3-ynyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGNSVDRPMTMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390790
Record name But-3-ynyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56703-55-0
Record name But-3-ynyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-yn-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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